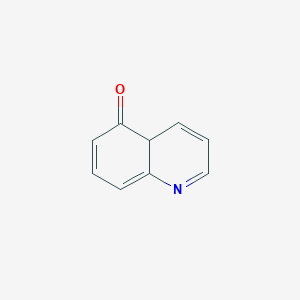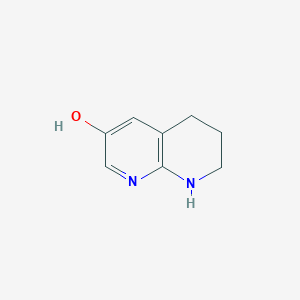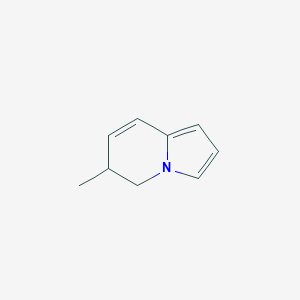
Quinolin-5(4aH)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-5(4aH)-one, also known as 5-Hydroxyquinoline, is a heterocyclic aromatic organic compound. It consists of a quinoline ring system with a hydroxyl group at the 5-position. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science .
Synthetic Routes and Reaction Conditions:
Skraup Synthesis: This classical method involves heating a mixture of aniline and glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene or arsenic pentoxide.
Friedländer Synthesis: This method involves the condensation of o-aminobenzaldehyde with acetaldehyde in the presence of an alkali.
Industrial Production Methods:
- Industrial production of quinoline derivatives often employs the Skraup synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product .
Types of Reactions:
Oxidation: this compound can be oxidized to form quinoline-N-oxide using oxidizing agents such as peracetic acid.
Reduction: Mild reduction with tin and hydrochloric acid yields 1,2,3,4-tetrahydroquinoline.
Substitution Reactions: this compound undergoes both electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Nitration: Fuming nitric acid and sulfuric acid are used to nitrate this compound, producing 5-nitroquinoline.
Sulfonation: Fuming sulfuric acid at high temperatures (220°C) is used for sulfonation, yielding quinoline-5-sulfonic acid.
Major Products:
Scientific Research Applications
Quinolin-5(4aH)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of quinolin-5(4aH)-one and its derivatives involves interaction with various molecular targets and pathways:
Comparison with Similar Compounds
8-Hydroxyquinoline: Another hydroxylated quinoline derivative with significant chelating properties and used in metal ion detection.
4-Hydroxy-2-quinolones: These compounds are structurally similar and exhibit various biological activities, including antituberculosis properties.
Uniqueness:
Properties
Molecular Formula |
C9H7NO |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
4aH-quinolin-5-one |
InChI |
InChI=1S/C9H7NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1-7H |
InChI Key |
AAAKYYKQVNUCPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=O)C=CC=C2N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B11924023.png)
![3H-Pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B11924025.png)





![7H-Pyrazolo[4,3-d]pyrimidine](/img/structure/B11924071.png)





![Benzo[c][1,2]oxaborole-1,7(3H)-diol](/img/structure/B11924108.png)
